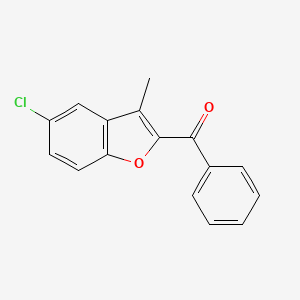

(5-氯-3-甲基-1-苯并呋喃-2-基)(苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound that belongs to the class of benzofurans . Benzofurans are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone”, involves the use of condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of “(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” was confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include condensation . Various other reactions have been reported in the literature for the synthesis of benzofuran derivatives .科学研究应用

抗菌活性

(5-氯-3-甲基-1-苯并呋喃-2-基)(苯基)甲苯酮及其衍生物已被研究其抗菌性能。Kenchappa 等人 (2016) 合成了一系列苯并呋喃衍生物并评估了它们的抗菌活性,表明在对抗微生物感染方面具有潜在应用 (Kenchappa 等人,2016)。同样,Rashmi 等人 (2014) 对相关化合物进行了合成和抗菌研究,有助于我们了解这些分子的生物学特性 (Rashmi 等人,2014)。

抗肿瘤和抗有丝分裂活性

苯并呋喃衍生物,包括 (5-氯-3-甲基-1-苯并呋喃-2-基)(苯基)甲苯酮,已被评估其抗肿瘤和抗有丝分裂活性。Umesha 等人 (2018) 合成了苯并呋喃连接的四氢萘酮并评估了它们的抗有丝分裂活性,表明在癌症治疗中具有潜力 (Umesha 等人,2018)。

阿尔茨海默病研究

该化合物也已在阿尔茨海默病的背景下进行了探索。Cui 等人 (2011) 合成了苯并呋喃-2-基(苯基)甲苯酮衍生物作为 β-淀粉样斑块的探针,这是阿尔茨海默病的标志,表明其在诊断方法中的效用 (Cui 等人,2011)。

抗氧化性能

苯并呋喃衍生物的抗氧化能力一直是研究的主题。Rashmi 等人 (2014) 报道了这些化合物的抗氧化特性,提供了对它们在氧化应激相关疾病中的潜在治疗应用的见解 (Rashmi 等人,2014)。

化学合成和表征

大量的研究致力于苯并呋喃衍生物的化学合成和表征。Kenchappa 等人 (2016) 和 Rashmi 等人 (2014) 等作者的论文展示了合成和表征这些化合物的高级技术,有助于苯并呋喃的更广泛化学知识 (Kenchappa 等人,2016); (Rashmi 等人,2014)。

未来方向

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also interact with various biological targets.

Mode of Action

It’s known that benzofuran derivatives, which (5-chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a part of, exhibit their activity through interactions with their targets .

Biochemical Pathways

Similar compounds have been shown to impact a variety of biological activities, suggesting that (5-chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also influence multiple biochemical pathways .

Pharmacokinetics

It’s known that the bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

Similar compounds have been shown to have diverse biological activities , suggesting that (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also have a range of effects at the molecular and cellular level.

Action Environment

It’s known that the activity of similar compounds can be influenced by various environmental factors .

生化分析

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

Some benzofuran derivatives have been shown to have anticancer activity against human ovarian cancer cell lines .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

属性

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGWVZHTNLQTNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)

![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)

![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)

![(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2686796.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2686802.png)